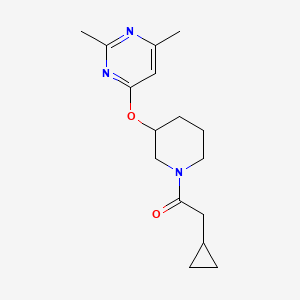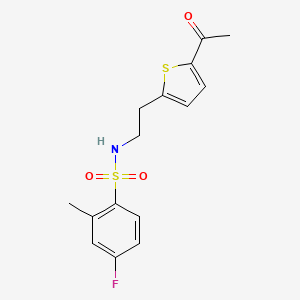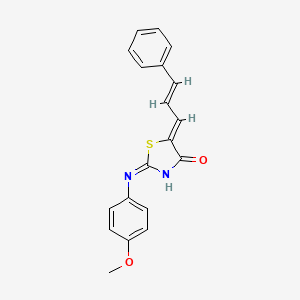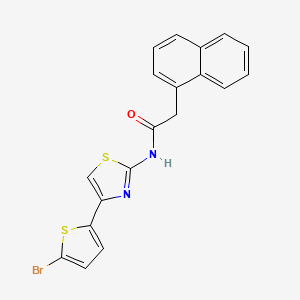![molecular formula C8H14ClN B2557261 Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride CAS No. 99709-21-4](/img/structure/B2557261.png)
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride is a chemical compound with a unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a tricycloheptane core with a methanamine group attached, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Tricycloheptane Core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the tricyclic structure.
Introduction of the Methanamine Group: The tricycloheptane core is then subjected to a series of reactions to introduce the methanamine group. This often involves the use of reagents such as ammonia or amines in the presence of catalysts.
Formation of the Hydrochloride Salt: Finally, the free base form of the compound is reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of tricycloheptane oxides.
Reduction: Formation of tricycloheptane derivatives with reduced functional groups.
Substitution: Formation of substituted tricycloheptane compounds with various functional groups.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tricyclic core provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.
Comparison with Similar Compounds
Similar Compounds
Nortricyclene: A structurally similar compound with a tricycloheptane core but lacking the methanamine group.
Tricyclo[2.2.1.0(2,6)]heptane: Another tricyclic compound with a similar core structure but different functional groups.
Uniqueness
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other tricyclic compounds.
Properties
IUPAC Name |
1-tricyclo[2.2.1.02,6]heptanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-4-8-3-5-1-6(8)7(8)2-5;/h5-7H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZSEIFPYYBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2557182.png)
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2557186.png)



![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2557192.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2557193.png)
![1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)


